N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

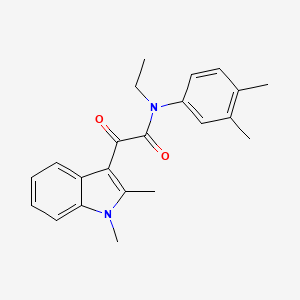

Naphthalene derivatives are a class of compounds with diverse applications in medicinal chemistry, organic synthesis, and material science. The compound , "N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide," represents a specific interest in exploring unique chemical properties and biological activities provided by the naphthalene moiety combined with a triazine ring and acetamide linkage.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step organic reactions, including acylation, alkylation, and condensation processes. For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were designed and synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, indicating a methodological approach that could be adapted for synthesizing the compound of interest (Yang Jing, 2010).

Molecular Structure Analysis

Structural characterization of naphthalene derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as 1H NMR, IR, and MS are commonly employed for this purpose. The structural analysis provides insights into the compound's conformation, bonding, and functional group orientation, which are essential for predicting reactivity and interactions (Yang Jing, 2010).

Aplicaciones Científicas De Investigación

Anti-HIV Activity

One significant application is in the development of anti-HIV agents. Derivatives of N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Certain compounds in this series have shown potent inhibitory effects, suggesting potential as new leads in antiviral drug development Amino Acid Derivatives, Part 4: Synthesis and Anti‐HIV Activity of New Naphthalene Derivatives.

Anti-angiogenic Activity

Another derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound exhibited significant inhibition of APN activity and suppressed the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, indicating its potential as an anti-angiogenic agent N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity.

Antiproliferative Activities

Further research into N-(naphthalen-2-yl)acetamide and its derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one has been conducted to evaluate their antiproliferative activities against various human cancer cell lines. Some of these compounds have demonstrated significant inhibitory effects, particularly against nasopharyngeal carcinoma, highlighting their potential as anticancer agents Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.

Organic Electronics

In the field of materials science, naphthalene derivatives, including those related to the chemical structure of interest, have been explored for their applications in organic electronics, specifically as n-type materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These studies focus on the synthesis and characterization of these compounds to understand their charge transport properties and stability under operational conditions Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications.

Propiedades

IUPAC Name |

N-naphthalen-1-yl-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13-8-16-19-15(18-13)22-9-14(21)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVBPAHINRYQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495502.png)

![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)

![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)